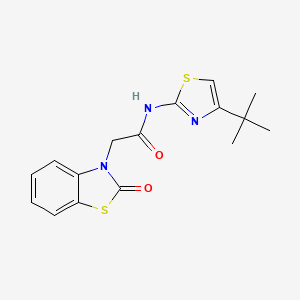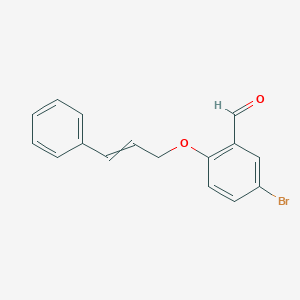![molecular formula C19H17FN6O B12478262 N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)
N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a fluorophenyl group and a tetrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the tetrazole ring via cyclization reactions under controlled conditions, often using azide precursors and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE has been explored for its applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Azobisisobutyronitrile: An organic compound used as a radical initiator in polymerization reactions.
Uniqueness
What sets N1-({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its unique combination of a naphthalene core, a fluorophenyl group, and a tetrazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C19H17FN6O |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C19H17FN6O/c20-17-8-4-2-6-14(17)12-27-18-10-9-13-5-1-3-7-15(13)16(18)11-22-26-19(21)23-24-25-26/h1-10,22H,11-12H2,(H2,21,23,25) |
Clé InChI |
BLEBVNVNYDAWJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478180.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![N~2~-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478195.png)
![N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B12478198.png)


![ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate](/img/structure/B12478208.png)
![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)

![3-chloro-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478229.png)
![N-{4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B12478231.png)
![(4S,7S)-4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12478237.png)
![Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12478239.png)
![2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12478242.png)
